molecular formula C10H7NO5S B101150 5-Nitronaphthalene-1-sulphonic acid CAS No. 17521-00-5

5-Nitronaphthalene-1-sulphonic acid

Cat. No. B101150
CAS RN: 17521-00-5
M. Wt: 253.23 g/mol
InChI Key: FTNWWQOFRQZWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitronaphthalene-1-sulphonic acid (5-NN-SA) is a chemical compound that belongs to the naphthalene family. It is a yellow powder with a molecular weight of 253.24 g/mol. 5-NN-SA is used in various research applications, including the synthesis of dyes, pigments, and pharmaceuticals.

Scientific Research Applications

Electrochemical Behavior

5-Nitronaphthalene-1-sulphonic acid has been studied for its electrochemical behavior. Research has shown that it undergoes polarographic reduction in a strong acidic medium to naphthalene aminosulfonic acid through hydroxylamine intermediates. This process is significant for the electroreduction efficiency of nitro-Cleve’s acids in technical mixtures, with recommended technological parameters for preparative electrosynthesis (Konarev, 2021).

Inorganic Analysis and Fluorimetric Detection

Naphthalene derivatives, including 5-Nitronaphthalene-1-sulphonic acid, have been explored as reagents for the fluorimetric detection of elements like tin. The position of the nitro group in the naphthalene nucleus and the character of other substituent groups are crucial factors influencing the intensity of fluorescence (Anderson, Garnett, & Lock, 1960).

Biosynthesis Research

In biosynthesis research, 5-Nitronaphthalene-1-sulphonic acid has been used to study the incorporation of formate into silkworm fibroin. The compound was used to isolate and analyze glycine, offering insights into biosynthetic pathways (Bricteux-Grégoire & Verly, 1958).

Dyeing, Thermal, and Antifungal Behavior

Research on acid azo dyes based on 1-Amino-2-naphthol-6-nitronaphthalene-4-sulphonic acid has shown their application in dyeing leather, with an analysis of thermal stability and antifungal activities. The structure and properties of these dyes offer potential applications in various industries (Ayaz et al., 2019).

Ozonation and Water Treatment

Studies have explored the ozonation of naphthalene sulphonic acids, including derivatives like 5-Nitronaphthalene-1-sulphonic acid, in water treatment. This research is significant in understanding the kinetics of ozone reactions and their implications for environmental technologies (Calderara, Jekel, & Zaror, 2001).

properties

IUPAC Name

5-nitronaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5S/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)17(14,15)16/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNWWQOFRQZWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169951
Record name 5-Nitronaphthalene-1-sulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitronaphthalene-1-sulphonic acid

CAS RN

17521-00-5
Record name 5-Nitro-1-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17521-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitronaphthalene-1-sulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017521005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163495
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitronaphthalene-1-sulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitronaphthalene-1-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitronaphthalene-1-sulphonic acid
Reactant of Route 2
Reactant of Route 2
5-Nitronaphthalene-1-sulphonic acid
Reactant of Route 3
5-Nitronaphthalene-1-sulphonic acid
Reactant of Route 4
5-Nitronaphthalene-1-sulphonic acid
Reactant of Route 5
5-Nitronaphthalene-1-sulphonic acid
Reactant of Route 6
5-Nitronaphthalene-1-sulphonic acid

Citations

For This Compound
3
Citations
NE Haas, CJ Harrer, TR Hogness - pubs.rsc.org
… A method is also given for preparing Z-serine and Z-alanine from silk fibroin; glycine is first removed by means of 5-nitronaphthalene- 1sulphonic acid, then E-alanine is pptd. in the form …
Number of citations: 0 pubs.rsc.org
GH BELL - europepmc.org
A course of twenty postgraduate lectures on “Biochemistry”(to be arranged in four groups) will be given by Dr EM Crook, M. Sc., ARIC, and Professor FL Warren, MA, D. Sc., on Mondays…
Number of citations: 0 europepmc.org
AMIE MÍ, X EUCKTNGHA - europepmc.org
CARLYLE, A. and GRAYsoN, J. Factors involved in the control of cerebral blood flow. Roo, JW The effect ofunilateral common carotid occlusion and ofacute unilateral pre-ganglionic …
Number of citations: 0 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.